molecular formula C5H4BrN3 B595824 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile CAS No. 1269293-80-2

5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B595824
CAS No.: 1269293-80-2
M. Wt: 186.012
InChI Key: BFZMLKFSKFFWCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Comparison with Similar Compounds

Comparison: 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Biological Activity

5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound serves as a crucial building block in the synthesis of various bioactive molecules and has applications in pharmaceuticals, agrochemicals, and biochemical research.

The molecular formula of this compound is C6H6BrN3C_6H_6BrN_3. The compound features a bromine atom at the 5-position, a methyl group at the 1-position, and a cyano group at the 4-position of the pyrazole ring. These substitutions influence its reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. For example, it can be synthesized through nucleophilic substitution reactions where the bromine atom is replaced with other functional groups under specific conditions .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. It can act as an inhibitor or modulator of specific enzymes or receptors, which is essential for its therapeutic effects. Notably, it has been investigated for its potential as an anti-inflammatory agent and for its role in modulating pathways involved in cancer progression .

Case Studies and Research Findings

  • Anti-inflammatory Activity : Research has indicated that derivatives of pyrazole, including this compound, exhibit significant anti-inflammatory properties. In a study evaluating various pyrazole derivatives, compounds similar to this one demonstrated potent inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
  • Anti-cancer Potential : As a precursor for synthesizing phosphatidylinositol-3-kinase (PI3K) inhibitors, this compound has shown promise in targeting pathways associated with tumor growth and metabolism. The inhibition of PI3K is particularly relevant in cancer therapy due to its role in cell proliferation and survival .
  • Safety Profile : Studies assessing the safety of pyrazole derivatives indicate that many exhibit low toxicity levels while maintaining efficacy against targets such as COX enzymes. For instance, select compounds derived from this scaffold have shown minimal degenerative changes in histopathological studies on animal models .

Comparative Analysis with Similar Compounds

Compound NameCOX Inhibition (IC50)Selectivity IndexNotes
This compoundNot specifiedNot specifiedInvestigated for anti-inflammatory effects
5-Bromo-1-methylpyrazole-4-carbonitrile54.65 μg/mLHighComparable to standard diclofenac
4-Bromo-1-methyl-1H-pyrazole-3-carbonitrileNot specifiedNot specifiedStructural analog with different activity

Properties

IUPAC Name

5-bromo-1-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3/c1-9-5(6)4(2-7)3-8-9/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZMLKFSKFFWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30700107
Record name 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269293-80-2
Record name 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1-methyl-1H-pyrazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.